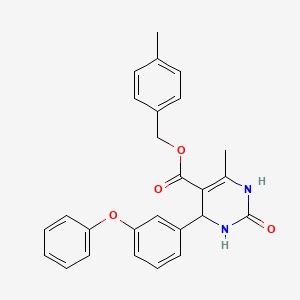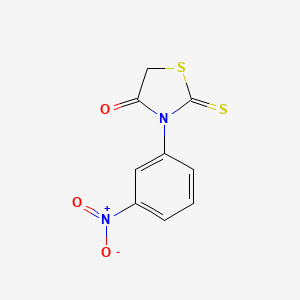![molecular formula C17H20ClN5O3 B11682609 7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11682609.png)
7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a purine base with various functional groups
准备方法
合成路线和反应条件
7-(2-氯苄基)-8-[(2-甲氧基乙基)氨基]-1,3-二甲基-3,7-二氢-1H-嘌呤-2,6-二酮的合成通常涉及多个步骤,从容易获得的前体开始。关键步骤包括:
嘌呤核心的形成: 嘌呤核心可以通过一系列缩合反应合成,涉及甲酰胺衍生物和其他含氮化合物。
氯苄基的引入: 该步骤涉及在碱性条件下用2-氯苄基氯烷基化嘌呤核心。
甲氧基乙基氨基的连接: 这是通过亲核取代反应实现的,其中嘌呤衍生物与2-甲氧基乙胺反应。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高收率和纯度。这可能包括使用催化剂、控制反应条件以及使用重结晶和色谱等纯化技术。
化学反应分析
反应类型
7-(2-氯苄基)-8-[(2-甲氧基乙基)氨基]-1,3-二甲基-3,7-二氢-1H-嘌呤-2,6-二酮可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化。
还原: 可以使用氢化铝锂等试剂进行还原。
取代: 可以通过亲核取代反应用其他官能团取代氯苄基。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 二甲基甲酰胺(DMF)中的氢化钠。
主要产品
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 引入各种官能团,如烷基、芳基或酰基。
科学研究应用
7-(2-氯苄基)-8-[(2-甲氧基乙基)氨基]-1,3-二甲基-3,7-二氢-1H-嘌呤-2,6-二酮具有多种科学研究应用:
化学: 用作有机合成的构建块,以及各种化学反应中的试剂。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其潜在的治疗效果,特别是在治疗某些疾病方面。
工业: 用于开发新材料,以及作为合成其他复杂分子的中间体。
作用机制
7-(2-氯苄基)-8-[(2-甲氧基乙基)氨基]-1,3-二甲基-3,7-二氢-1H-嘌呤-2,6-二酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以通过以下方式起作用:
与酶结合: 抑制或激活参与代谢途径的特定酶。
与受体相互作用: 调节受体活性以产生生物反应。
影响基因表达: 影响与其生物活性相关的基因的表达。
相似化合物的比较
类似化合物
7-(2-氯苄基)-1,3-二甲基黄嘌呤: 结构相似,但缺少甲氧基乙基氨基。
8-[(2-甲氧基乙基)氨基]-1,3-二甲基-3,7-二氢-1H-嘌呤-2,6-二酮: 结构相似,但缺少氯苄基。
独特性
7-(2-氯苄基)-8-[(2-甲氧基乙基)氨基]-1,3-二甲基-3,7-二氢-1H-嘌呤-2,6-二酮的独特之处在于同时存在氯苄基和甲氧基乙基氨基,赋予其独特的化学和生物学性质
属性
分子式 |
C17H20ClN5O3 |
|---|---|
分子量 |
377.8 g/mol |
IUPAC 名称 |
7-[(2-chlorophenyl)methyl]-8-(2-methoxyethylamino)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H20ClN5O3/c1-21-14-13(15(24)22(2)17(21)25)23(16(20-14)19-8-9-26-3)10-11-6-4-5-7-12(11)18/h4-7H,8-10H2,1-3H3,(H,19,20) |
InChI 键 |
AATNTCXCTGYIPW-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCOC)CC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B11682531.png)
![ethyl 4-{5-[(E)-{4-oxo-2-thioxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B11682535.png)
![(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11682548.png)
![(5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11682550.png)
![methyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682564.png)
![ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate](/img/structure/B11682566.png)



![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682581.png)
![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682587.png)
![4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11682614.png)
![(5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682620.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682631.png)
